6-Methyl-2-(thiophen-3-YL)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(thiophen-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring at the 3-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(thiophen-3-yl)pyrimidin-4-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(thiophen-3-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like aniline can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-2-(thiophen-3-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(thiophen-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases, thereby affecting cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-(thiophen-2-yl)pyrimidin-4-amine
- 6-Methyl-2-(furan-3-yl)pyrimidin-4-amine
- 6-Methyl-2-(pyridin-3-yl)pyrimidin-4-amine
Uniqueness
6-Methyl-2-(thiophen-3-yl)pyrimidin-4-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9N3S |
---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
6-methyl-2-thiophen-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H9N3S/c1-6-4-8(10)12-9(11-6)7-2-3-13-5-7/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
NIBSBLQRIKTCCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CSC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.